

A Comparative Guide to the Structure-Activity Relationships of Chromene Analogues

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Compound of Interest

Compound Name: *Pichromene*

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The chromene scaffold is a versatile heterocyclic motif that forms the core of a wide range of biologically active compounds. Analogues of chromene have demonstrated significant potential in various therapeutic areas, including inflammation, infectious diseases, and oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of chromene analogues, supported by experimental data and detailed methodologies.

P2Y6 Receptor Antagonism: 3-Nitro-2-(trifluoromethyl)-2H-Chromenes

The P2Y6 receptor, a Gq-protein-coupled receptor activated by uridine 5'-diphosphate (UDP), is a promising target for inflammatory and neurodegenerative diseases.^{[1][2]} A notable class of P2Y6 receptor antagonists is based on the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold.

Structure-Activity Relationship Insights

The SAR studies of these analogues have revealed several key features influencing their antagonist potency. Modifications at the 6-position of the chromene ring have been extensively explored.

- Substitution at the 6-position: Introduction of a 6-iodo group followed by a Sonogashira reaction to install various alkynyl groups has been a successful strategy to enhance potency.^[1]

- **Alkynyl Substituents:** The nature of the alkynyl substituent at the 6-position significantly impacts activity. For instance, trialkylsilyl-ethynyl and p-carboxyphenyl-ethynyl derivatives have shown potent antagonism.[3]
- **Chain Length and Functionality:** Long-chain amino-functionalized congeners at the 6-position have demonstrated greatly enhanced affinity, with a 6-(Boc-amino-n-heptylethynyl) analogue exhibiting an IC₅₀ of 162 nM.[4] This highlights the importance of both the chain length and the terminal functional group.[4]
- **Other Substitutions:** In contrast, substitutions at the 3-position with a carboxylic acid or ester group, as a bioisostere for the nitro group, led to a loss of affinity.[3]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of selected 3-nitro-2-(trifluoromethyl)-2H-chromene analogues against the human P2Y6 receptor.

Compound	Structure	IC ₅₀ (μM)	Reference
3	3-nitro-2-(trifluoromethyl)-2H-chromene	2.91 ± 1.21	[2]
7	6-(trimethylsilylethynyl)-analogue	~1	[3]
8	6-(triethylsilylethynyl)-analogue	~1	[3]
14	6-(t-butyl prop-2-yn-1-ylcarbamate)-analogue	~1	[3]
16	6-(p-carboxyphenylethynyl)-analogue	~1	[3]
30 (MRS4940)	6-(Boc-amino-n-heptylethynyl)-analogue	0.162	[4]

Experimental Protocol: Calcium Mobilization Assay

The antagonist activity of the chromene analogues on the P2Y6 receptor is typically evaluated using a functional assay that measures the inhibition of UDP-induced calcium mobilization in cells expressing the receptor.^{[1][3]}

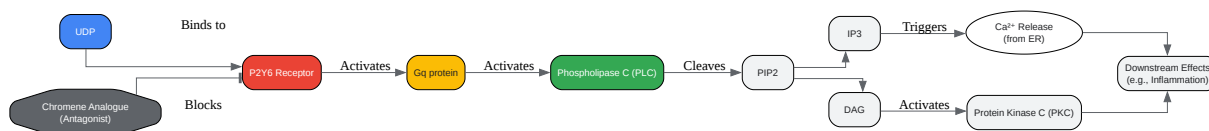
Cell Line: Human P2Y6 receptor-expressing 1321N1 astrocytoma cells.^[5]

Procedure:

- **Cell Culture:** Cells are cultured in appropriate media and seeded into 96-well plates.
- **Fluorescent Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Incubation:** The cells are pre-incubated with varying concentrations of the test compounds (chromene analogues).
- **Agonist Stimulation:** The native P2Y6 receptor agonist, UDP, is added at a fixed concentration (e.g., 100 nM) to stimulate the cells.^[1]
- **Signal Detection:** The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a plate reader.
- **Data Analysis:** The IC₅₀ values are calculated from the concentration-response curves, representing the concentration of the antagonist required to inhibit 50% of the UDP-induced calcium mobilization.

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by UDP initiates a Gq-protein-mediated signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.



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P2Y6 Receptor Signaling Pathway

Antibacterial Activity: Cannabichromene and its Analogues

Cannabichromene (CBC) and its derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[6][7]}

Structure-Activity Relationship Insights

The antibacterial SAR of cannabichromene analogues has been investigated, revealing the importance of specific structural features.

- **Alkyl Chain:** The n-pentyl chain meta to the hydroxyl group is crucial for activity against *Bacillus subtilis* and *S. aureus*.^[7]
- **Truncation of Alkyl Chain:** Truncation of the n-pentyl chain to a methyl group has been associated with enhanced antifungal activity.^[7]
- **Carboxylation:** The carboxylation of the resorcinol moiety (pre-cannabinoids) appears to maintain antibacterial effects.^[6]
- **Isocannabichromenes:** Isocannabichromenes have been found to be slightly less active than their corresponding cannabichromene analogues.^[7]

Quantitative Data

The following table presents the Minimum Inhibitory Concentrations (MICs) of various cannabinoids against different bacterial strains.

Compound	Bacterial Strain	MIC (µg/mL)	Reference
Cannabichromene (CBC)	MRSA	1 - 8	[8] [9]
Cannabigerol (CBG)	MRSA	0.5 - 2	[6]
Cannabidiol (CBD)	MRSA	1 - 2	[8]
Cannabinol (CBN)	MRSA	1 - 2	[8]
Cannabichromenic acid (CBCA)	MRSA	2	[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antibacterial activity.[\[10\]](#)[\[11\]](#)

Method: Broth microdilution method.[\[12\]](#)

Procedure:

- Preparation of Inoculum: A standardized bacterial suspension (e.g., $\sim 5 \times 10^5$ CFU/mL) is prepared from an overnight culture.[\[11\]](#)
- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for cannabinoids like cannabichromene is believed to be the disruption of the bacterial cell membrane.^[13] This leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death.



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Antibacterial Mechanism of CBC

Anticancer Activity: Diverse Chromene Scaffolds

Various chromene derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells.^{[14][15]}

Structure-Activity Relationship Insights

The anticancer SAR of chromene analogues is highly dependent on the specific scaffold and the nature and position of substituents.

- Benzo[f]chromenes: 9-Hydroxy-1H-benzo[f]chromene derivatives have shown potent activity against multi-drug resistant MCF-7/ADR cells.^[16]
- Indole-tethered Chromenes: Chromene derivatives tethered to an indole moiety have exhibited cytotoxicity, with fluorine substitution on the indole ring enhancing activity.^[14]
- Substituents on the Phenyl Ring: The electronic nature of substituents on a phenyl ring attached to the chromene core can significantly influence activity.

Quantitative Data

The following table provides a selection of IC50 values for different chromene analogues against various cancer cell lines.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Benzo[f]chromene derivative 4i	PC-3	0.8 ± 0.1	[16]
Benzo[f]chromene derivative 4a	PC-3	1.1 ± 0.4	[16]
Fused Chromene 177f	MCF-7	0.6	[14]
Fused Chromene 177m	MCF-7	0.32	[14]
Indole-tethered Chromene 150c	MCF-7	7.9 - 9.1	[14]

Experimental Protocol: MTT Assay for Cytotoxicity

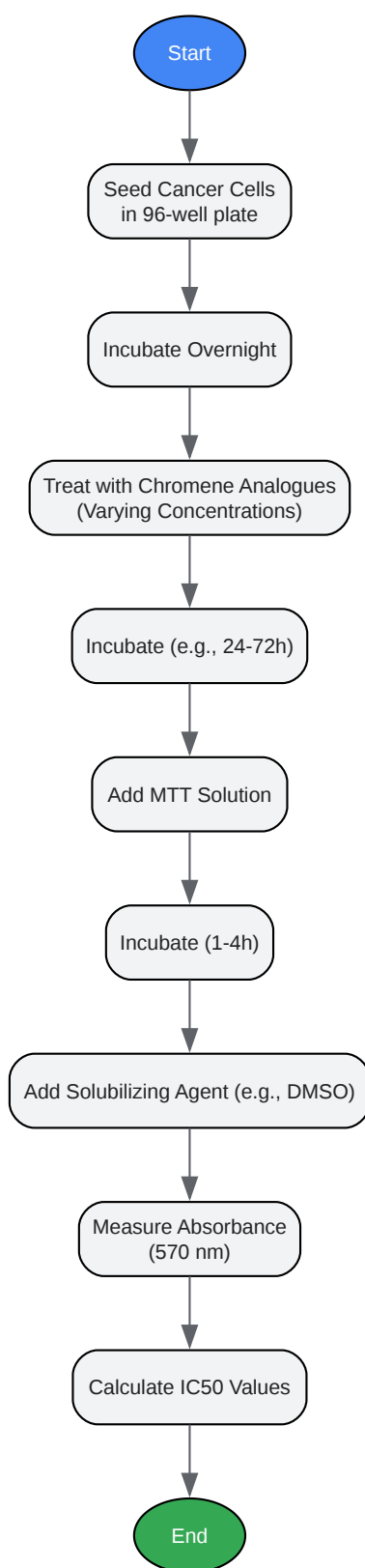
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[\[17\]](#)[\[18\]](#)

Procedure:

- Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the chromene analogues for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[\[19\]](#)
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[\[18\]](#)

- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[\[19\]](#)
- Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Experimental Workflow: MTT Assay



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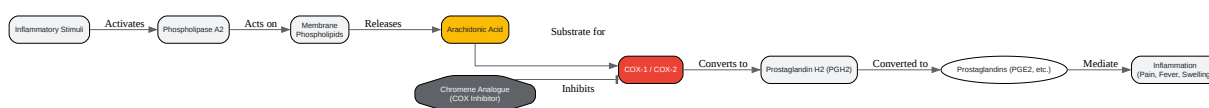
MTT Assay Workflow

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Certain chromene analogues have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Cyclooxygenase (COX) Signaling Pathway

The COX pathway is central to the inflammatory response. COX enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.



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Cyclooxygenase Signaling Pathway

Experimental Protocol: Cyclooxygenase Inhibition Assay

The inhibitory activity of chromene analogues against COX-1 and COX-2 can be determined using commercially available screening kits or established protocols.^{[20][21]}

Method: Enzyme Immunoassay (EIA) or Radiochemical Assay.

Procedure (based on EIA):

- **Enzyme Reaction:** The test compounds are incubated with the respective COX enzyme (ovine COX-1 or human recombinant COX-2), heme, and a reaction buffer.

- Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
- Stopping the Reaction: The enzymatic reaction is stopped after a defined time.
- Quantification of Prostaglandins: The amount of prostaglandin produced (e.g., PGF2 α after reduction of PGH2) is quantified using an enzyme immunoassay.
- Data Analysis: The IC50 values are calculated from the concentration-inhibition curves, and the selectivity for COX-2 over COX-1 can be determined.

This guide provides a comparative overview of the SAR of chromene analogues across different biological activities. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design of novel and potent chromene-based therapeutic agents.

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